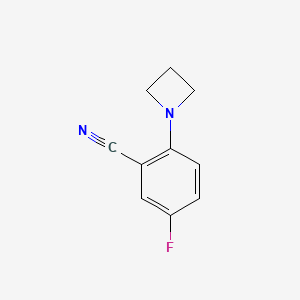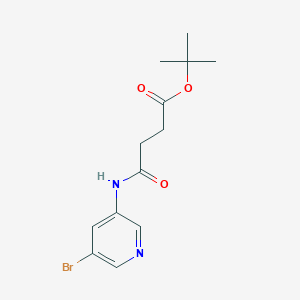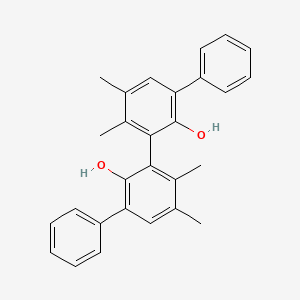![molecular formula C11H11BrN2O B14766894 7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one](/img/structure/B14766894.png)
7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one is a heterocyclic organic compound It is a derivative of pyridoindole, characterized by the presence of a bromine atom at the 7th position and a hexahydro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable pyridoindole precursor, followed by cyclization and reduction steps to achieve the desired hexahydro structure. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide, and the cyclization step may require acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to further reduce the hexahydro structure or to modify the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit the proliferation of cancer cells.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets within cells. It may inhibit key enzymes or interfere with DNA synthesis, leading to the inhibition of cell proliferation. Molecular docking studies have shown that the compound can bind to the active site of certain enzymes, disrupting their function .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A structurally related compound with similar biological activity.
6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one: Another derivative with potential medicinal applications.
Uniqueness
7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents.
Propiedades
Fórmula molecular |
C11H11BrN2O |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H11BrN2O/c12-6-1-2-7-8-3-4-13-11(15)10(8)14-9(7)5-6/h1-2,5,8,10,14H,3-4H2,(H,13,15) |
Clave InChI |
WXQCGUZPMGKBRI-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2C1C3=C(N2)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



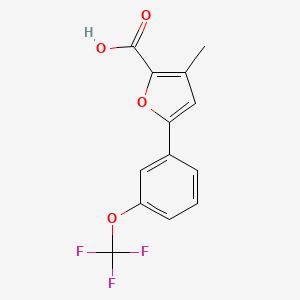
![3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine](/img/structure/B14766828.png)

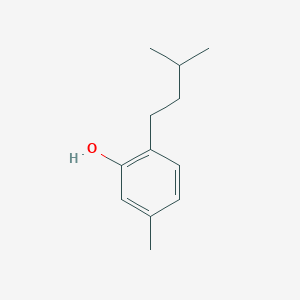
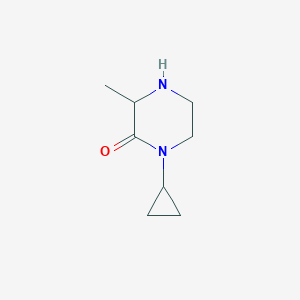
![5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766841.png)
![N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide](/img/structure/B14766842.png)
